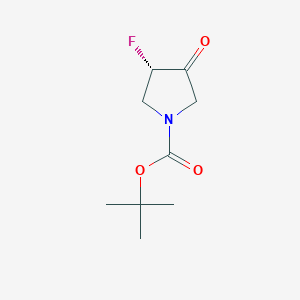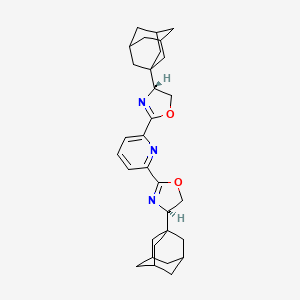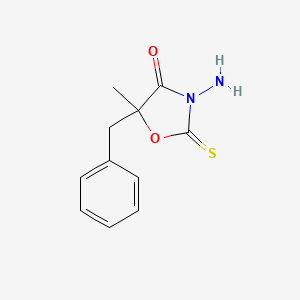
3-Amino-5-benzyl-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-benzyl-5-methyl-2-thioxooxazolidin-4-one is a heterocyclic compound with a molecular formula of C11H12N2O2S. This compound is notable for its unique structure, which includes a thioxooxazolidinone ring, making it a valuable building block in organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-benzyl-5-methyl-2-thioxooxazolidin-4-one typically involves the reaction of benzylamine with methyl isothiocyanate, followed by cyclization with an appropriate reagent. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-5-benzyl-5-methyl-2-thioxooxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-5-benzyl-5-methyl-2-thioxooxazolidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 3-Amino-5-benzyl-5-methyl-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .
Vergleich Mit ähnlichen Verbindungen
- 3-Benzyl-5-methyleneoxazolidin-2-one
- 2-Amino-5-methylthiazole
- 5-Benzyl-2-thioxo-1,3-thiazolidin-4-one
Comparison: 3-Amino-5-benzyl-5-methyl-2-thioxooxazolidin-4-one is unique due to its specific thioxooxazolidinone ring structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and a broader range of applications in medicinal chemistry and industrial processes .
Eigenschaften
CAS-Nummer |
88051-75-6 |
|---|---|
Molekularformel |
C11H12N2O2S |
Molekulargewicht |
236.29 g/mol |
IUPAC-Name |
3-amino-5-benzyl-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C11H12N2O2S/c1-11(7-8-5-3-2-4-6-8)9(14)13(12)10(16)15-11/h2-6H,7,12H2,1H3 |
InChI-Schlüssel |
QUOWSOPVOFZXLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)N(C(=S)O1)N)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] hexanedioate](/img/structure/B12893356.png)
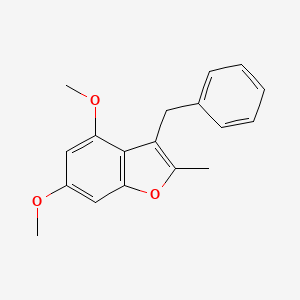

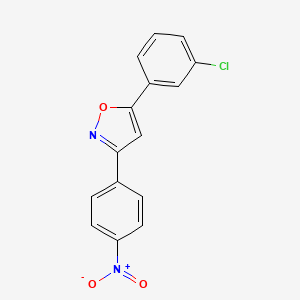

![7-(2-Morpholinoethyl)-7H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B12893381.png)
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-](/img/structure/B12893384.png)
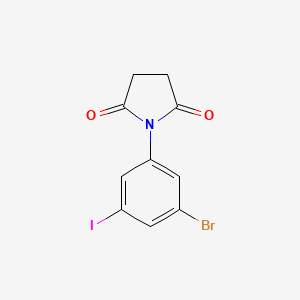
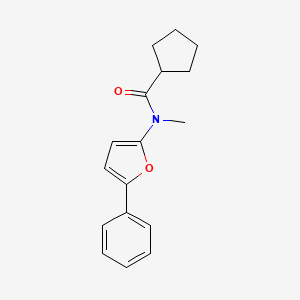
![{5-[4-(Methylsulfanyl)phenyl]-2-phenyl-1,3-oxazol-4-yl}acetic acid](/img/structure/B12893413.png)
